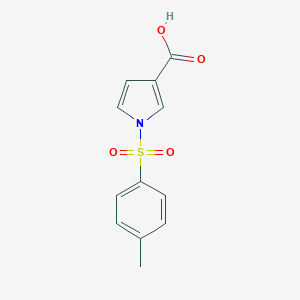

N-トシル-3-ピロールカルボン酸

概要

説明

Synthesis Analysis

The synthesis of N-Tosyl-3-pyrrolecarboxylic Acid and related pyrrole derivatives often involves base-induced cycloaddition of N-(tosylmethyl)imino compounds to Michael acceptors, leading to the formation of 2,3,4-trisubstituted pyrroles. This method, highlighted by Houwing and Leusen (1981), is notable for its one-operation synthesis, regiospecificity, and efficiency in accessing otherwise challenging pyrrole structures (Houwing & Leusen, 1981). Additionally, nickel-catalyzed arylative cyclizations of N-tosyl alkynamides, as explored by Gillbard et al. (2018), further expand the repertoire of synthesizing multisubstituted pyrroles, showcasing the versatility of N-Tosyl-3-pyrrolecarboxylic Acid precursors (Gillbard et al., 2018).

Molecular Structure Analysis

The molecular structure of N-Tosyl-3-pyrrolecarboxylic Acid derivatives often involves intricate intramolecular interactions, as evidenced by studies on related compounds. For instance, Muthuraja et al. (2018) investigated the molecular properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid, highlighting the influence of hydrogen bonding on the molecule's properties and behavior (Muthuraja et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-Tosyl-3-pyrrolecarboxylic Acid derivatives are diverse, ranging from cycloaddition reactions to transformations under catalytic conditions. The work by Deng et al. (2002) on Rh2(OAc)4-mediated diazo decomposition offers a pathway to efficiently generate pyrrole derivatives from N-Tosyl)amino substituted -keto diazo carbonyl compounds (Deng et al., 2002).

Physical Properties Analysis

The physical properties of N-Tosyl-3-pyrrolecarboxylic Acid derivatives, such as solubility and crystallinity, can be significantly influenced by substituents and molecular interactions. Studies on similar pyrrole-based compounds, like those by García-Zarracino and Höpfl (2005), reveal how substituents and solvent interactions can alter supramolecular structures and physical characteristics (García-Zarracino & Höpfl, 2005).

Chemical Properties Analysis

The chemical properties of N-Tosyl-3-pyrrolecarboxylic Acid, including its reactivity, are pivotal for its application in synthetic chemistry. The versatility of tosylmethyl isocyanide (TosMIC) in synthesizing pyrrole derivatives, as discussed by Trofimov et al. (2022), illustrates the compound's broad utility in creating diverse pyrrole-based structures with significant chemical functionalities (Trofimov et al., 2022).

科学的研究の応用

有機合成

N-トシル-3-ピロールカルボン酸は有機合成で使用されます . この化合物のカルボン酸基は、置換、脱離、カップリングなどの様々な有機反応に関与できます .

ナノテクノロジー

ナノテクノロジー分野では、N-トシル-3-ピロールカルボン酸は、超音波照射による多層カーボンナノチューブ(MWCNT)の表面改質に使用されてきました . この用途は、特にポリマーナノマテリアルの製造に役立ちます .

ポリマー

N-トシル-3-ピロールカルボン酸は、ポリマーの分野で用途が見られます . モノマー、添加剤、触媒などとして使用できます .

超分子化学

N-トシル-3-ピロールカルボン酸の誘導体は、超分子化学で使用されます. N-トシルピロリジンカリックス4ピロールのイオン結合性の向上が、新しいイオン選択性センサーと抽出剤の開発のための潜在的な候補となっています.

生命科学

N-トシル-3-ピロールカルボン酸は、生命科学の様々な分野で使用されています . 生命科学研究の経験を持つ科学者は、この化合物を研究で使用してきました .

材料科学

材料科学では、N-トシル-3-ピロールカルボン酸は、そのユニークな特性のために使用されています . この化合物の極性溶媒に対する高い溶解性と有機反応への積極的な参加は、この分野における貴重な材料となっています

Safety and Hazards

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHPMGMXSFLPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369207 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106058-86-0 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

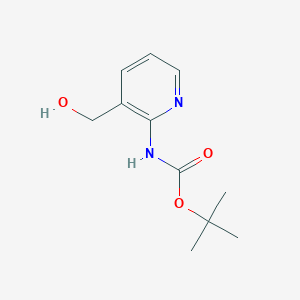

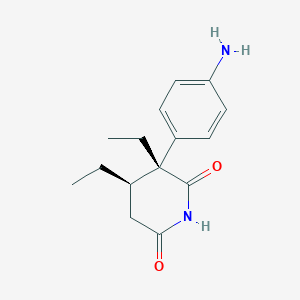

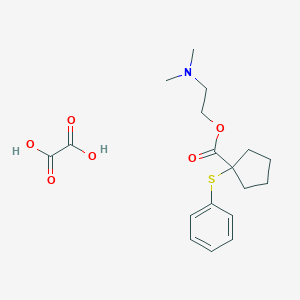

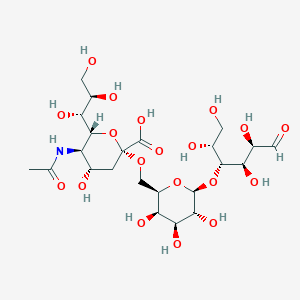

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)